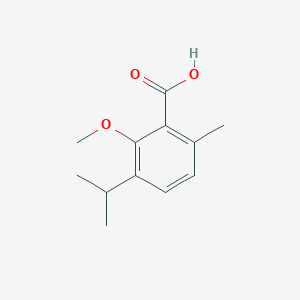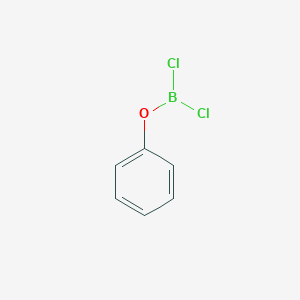
Borane, dichlorophenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane, dichlorophenoxy- is a chemical compound that belongs to the class of organoboron compounds. These compounds are characterized by the presence of boron atoms bonded to organic groups. Borane, dichlorophenoxy- is particularly interesting due to its unique structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of borane, dichlorophenoxy- typically involves the reaction of borane with dichlorophenol. This reaction can be carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of boron trichloride and dichlorophenol in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Borane, dichlorophenoxy- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: Borane, dichlorophenoxy- can undergo substitution reactions where the dichlorophenoxy group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions.
Aplicaciones Científicas De Investigación
Borane, dichlorophenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: This compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Borane, dichlorophenoxy- is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of boron-containing polymers and materials with unique properties, such as heat resistance and electrical conductivity
Mecanismo De Acción
The mechanism of action of borane, dichlorophenoxy- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The pathways involved in its action include the formation of boron-oxygen and boron-nitrogen bonds, which can alter the structure and activity of biomolecules .
Comparación Con Compuestos Similares
Borane, dichlorophenoxy- can be compared with other organoboron compounds, such as:
Boronic acids: These compounds have similar reactivity but differ in their functional groups.
Boranes: These are simpler boron-hydrogen compounds that are often used as reducing agents.
Carboranes: These are boron-carbon compounds with unique cage-like structures. The uniqueness of borane, dichlorophenoxy- lies in its dichlorophenoxy group, which imparts specific reactivity and properties that are not found in other organoboron compounds .
Propiedades
Número CAS |
75088-70-9 |
|---|---|
Fórmula molecular |
C6H5BCl2O |
Peso molecular |
174.82 g/mol |
Nombre IUPAC |
dichloro(phenoxy)borane |
InChI |
InChI=1S/C6H5BCl2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
UPEQIHKDLPPPKT-UHFFFAOYSA-N |
SMILES canónico |
B(OC1=CC=CC=C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


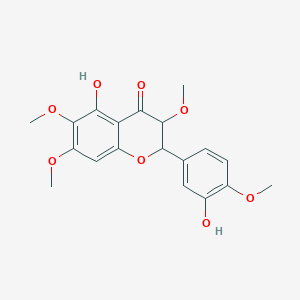
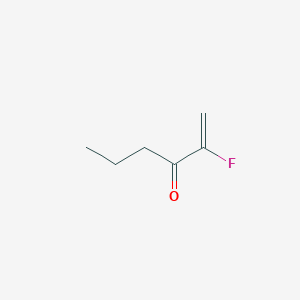
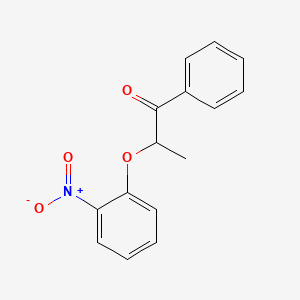




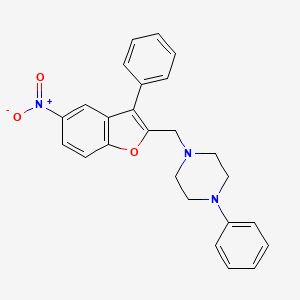
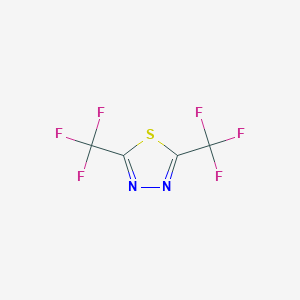
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
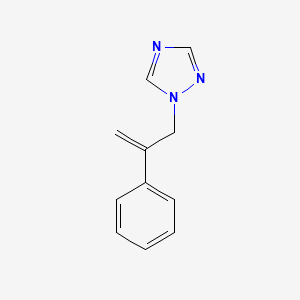
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)

